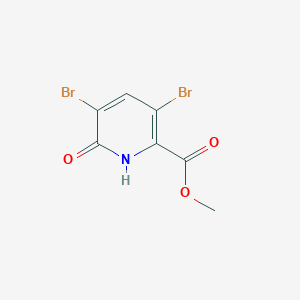

Methyl 3,5-dibromo-6-hydroxypicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3,5-dibromo-6-hydroxypicolinate” is a chemical compound with the molecular formula C7H5Br2NO3 . It is also known as "Methyl 3-bromo-6-hydroxypyridine-2-carboxylate" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with bromine atoms at the 3rd and 5th positions, a hydroxy group at the 6th position, and a methyl ester group at the 2nd position .Aplicaciones Científicas De Investigación

Ammonolysis and Chemical Transformations

Research demonstrates that ammonolysis of similar compounds like 3-hydroxy-6-methylpicolinic acid leads to products such as 3-hydroxypicolinamide. This suggests potential applications in chemical transformations and synthesis processes (Moore, Kirk, & Newmark, 1979).

Proton-Related Reactions and Chelation Behavior

A study on hydroxypicolinic acids, closely related to methyl 3,5-dibromo-6-hydroxypicolinate, reveals insights into their kinetics and thermodynamics in proton-related reactions. This has implications for understanding their chelation behavior, particularly in complexation with metals like copper(II) (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Electrophilic Substitution Studies

Studies on electrophilic substitution, like iodination of hydroxypicolinic acids, offer insights into the reactivity of these compounds under different conditions, highlighting potential applications in synthetic chemistry (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).

Photochemical Applications

The photochemistry of related compounds such as 6-chloro and 6-bromopicolinate ions has been explored, revealing applications in photodehalogenation, an important process in environmental chemistry and photocatalysis (Rollet, Richard, & Pilichowski, 2006).

Phosphorescent Properties in Electronics

Research into the effect of hydroxyl groups in ancillary ligands of Ir(III) complexes, including 3-hydroxypicolinic acid, can guide the design of high-efficiency, stable blue-emitting phosphors. This has direct applications in the field of electronics and display technologies (Wang, Yang, Wen, Wang, Li, & Zhang, 2017).

Synthesis of Bioactive Compounds

Synthesis studies, such as the creation of 5-Methyl-7-methoxy-isoflavone, provide a basis for synthesizing a range of bioactive compounds. This methodology could potentially be applied to derivatives of this compound for medicinal chemistry applications (Hong, 2005).

Complex Formation and Analysis

Studies on cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids, which are structurally similar to this compound, reveal insights into ligand conformation and complex formation. This has implications for the design and synthesis of coordination compounds (Kukovec, Popović, Pavlović, & Linarić, 2008).

Safety and Hazards

The safety data sheet for “Methyl 3,5-dibromo-6-hydroxypicolinate” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

methyl 3,5-dibromo-6-oxo-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-13-7(12)5-3(8)2-4(9)6(11)10-5/h2H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWUAXJCUBWBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=O)N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)

![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)

![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)